molecular formula C14H14F3NO5S B2539392 N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1798511-32-6

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2539392
CAS No.: 1798511-32-6
M. Wt: 365.32
InChI Key: CQRUUIFOSIHBCZ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 1798511-32-6) is a synthetic small molecule with a molecular formula of C14H14F3NO5S and a molecular weight of 365.32 g/mol . This compound is part of a class of sulfonamide derivatives that are of significant interest in medicinal chemistry and drug discovery. The structure incorporates both a furan ring, a common heterocycle in bioactive molecules, and a trifluoromethoxy-substituted benzenesulfonamide group. The trifluoromethyl and sulfonyl groups are known to be key functional motifs that can profoundly influence a compound's biological activity, metabolic stability, and binding affinity to therapeutic targets . For instance, similar sulfonamide-based compounds have been investigated for their antagonistic properties against ion channels . Furthermore, derivatives containing the furan-2-carboxamide scaffold have shown promising antibiofilm activity against pathogens like Pseudomonas aeruginosa , suggesting potential applications in researching novel anti-infective agents that target quorum-sensing pathways . This makes it a valuable chemical tool for probing bacterial communication and virulence. Additionally, structurally related benzenesulfonamide compounds serve as important building blocks in chemical synthesis . This product is supplied with a minimum purity of 90% and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans. Researchers can leverage this compound in hit-to-lead optimization campaigns, as a building block in diversity-oriented synthesis, or for investigating new mechanisms of action in various disease models.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO5S/c1-21-12(10-6-4-8-22-10)9-18-24(19,20)13-7-3-2-5-11(13)23-14(15,16)17/h2-8,12,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRUUIFOSIHBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14F3NO5S
  • Molecular Weight : 365.32 g/mol
  • CAS Number : 1798511-32-6
  • Purity : Typically ≥95%

The compound features a furan ring, a methoxyethyl group, and a trifluoromethoxy substituent on the benzenesulfonamide moiety, which contribute to its biological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The sulfonamide group may facilitate binding to proteins, influencing various biochemical pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.
  • Receptor Interaction : It may interact with cellular receptors, altering signal transduction processes.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Compounds containing furan and sulfonamide groups have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro. Further investigations are needed to establish the efficacy of this specific compound against cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluating the cytotoxic effects of structurally similar compounds found that furan-containing sulfonamides exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 5 to 15 μM .
    • Another investigation highlighted the role of trifluoromethyl groups in enhancing the potency of compounds against certain cancer types .
  • Mechanistic Insights :
    • Research has shown that compounds featuring furan rings can interact with DNA and inhibit topoisomerase enzymes, leading to DNA damage and subsequent cell death .
  • Comparative Analysis :
    • A comparative study indicated that while traditional sulfonamides have moderate antibacterial activity, the introduction of furan and trifluoromethoxy groups significantly enhances both antibacterial and anticancer activities .

Data Tables

Activity Type IC50 Value (μM) Reference
Antibacterial10 - 20
Anticancer5 - 15
Enzyme InhibitionTBD

Comparison with Similar Compounds

Core Structural Variations: Trifluoromethoxy Positioning

Key Analogs :

  • N-(3-Oxocyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide (Compound 6 in ): Features a para-trifluoromethoxy group and a cyclohexyl ketone substituent.
  • The para configuration in Compound 6 allows for a linear molecular geometry, which may enhance stacking interactions in biological targets .

Data Table 1: Substituent Positioning and Implications

Compound Trifluoromethoxy Position Key Implications
Target Compound Ortho Steric hindrance; distorted electron density
Compound 6 () Para Linear geometry; enhanced π-π interactions

Nitrogen Substituent Diversity

Key Analogs :

  • N-(3-Oxocyclohexyl)thiophene-2-sulfonamide (Compound 8 in ): Thiophene-based substituent.
  • N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (): Hybrid furan-thiophene substituent with a benzoxazole core.
  • N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide (): Bulky benzyl and methoxyphenyl groups.

This contrasts with:

  • Thiophene substituents (Compound 8): Increased lipophilicity due to sulfur’s polarizability.
  • Benzyl groups (): Higher molecular weight and steric bulk, possibly reducing solubility .

Data Table 2: Nitrogen Substituent Properties

Compound Substituent Molecular Weight (g/mol) logP* (Predicted)
Target Compound 2-(Furan-2-yl)-2-methoxyethyl ~350–370 2.1–2.5
Compound 8 () Thiophene-2-sulfonamide ~280–300 2.8–3.2
Compound Furan-thiophene-benzoxazole ~450–470 3.0–3.5
Compound Benzyl-methoxyphenyl ~350–370 3.5–4.0

*logP values estimated via fragment-based methods.

Key Analogs :

  • Compound 6 () : Synthesized via conjugate addition (67% yield).
  • Compound 9 () : Brominated thiophene analog (81% yield).
  • N-(2-(2-((4-(Trifluoromethoxy)phenyl)sulfonamido)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide (): Carboxamide linkage (82% yield).

Target Compound : While synthesis details are unspecified, analogous sulfonamide coupling reactions (e.g., nucleophilic substitution or carbodiimide-mediated coupling) would likely yield 60–80% under optimized conditions. The furan moiety may require protection during synthesis to prevent side reactions .

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